molecular formula C10H11N3O3 B5565430 ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B5565430
M. Wt: 221.21 g/mol
InChI Key: UGSAIASUGJTLIZ-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development. The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF) without the need for catalysts . The reaction proceeds efficiently, yielding the desired product in good quantities. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like DMF, ethanol, and acetic acid, as well as catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes such as c-AMP phosphodiesterase and tyrosine kinases, leading to various biological effects . The compound may also act on calcium channels, mimicking the action of Hantzsch 1,4-dihydropyridine calcium channel blockers . These interactions result in the modulation of cellular pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications

Properties

IUPAC Name

ethyl 7-methyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-11-8-4-9(14)12-13(8)6(7)2/h4-5H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSAIASUGJTLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=O)N2)N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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